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molecular formula C15H15NO B1610880 7-(Benzyloxy)indoline CAS No. 191730-78-6

7-(Benzyloxy)indoline

Cat. No. B1610880
M. Wt: 225.28 g/mol
InChI Key: JPWDYUMKWGMYDD-UHFFFAOYSA-N
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Patent
US06160120

Procedure details

A magnetically stirred solution of 7-benzyloxyindole (16.0 g, 71.66 mmol) in glacial acetic acid (200 ml) at 10° C. under nitrogen was treated with sodium cyanoborohydride (10.0 g, 0.159 mol) in portions via a powder funnel maintaining an addition temperature of below 17° C. Resulting white suspension was stirred below 20° C. for 4 h and quenched with water (300 ml). Evaporation in vacuo gave a colourless oil which was diluted with ethyl acetate (300 ml) treated with 2M sodium hydroxide (400 ml) and stirred vigorously for 16 h. The organic layer was separated, the aqueous was extracted with ethyl acetate (3×100 ml), the combined organic phases were washed with aqueous 2M NaOH(aq) (200 ml) brine (2×200 ml), dried (Na2SO4) and evaporation of the solvent gave the crude product as an oily white solid. Column chromatography (ethyl acetate--light petroleum (b.p. 40-60° C.), 1:9) provided the title compound (14.1 g, 89%) as white crystals. Crystallised from ethyl acetate and light petroleum (b.p. 40-60° C.) as colourless plates (m.p. 58-60° C.). (Found: C, 80.04; H, 6.58; N; 6.19. C15H15NO requires C, 79.97; H, 6.71; N, 6.22%); Vmax (nujol)/cm-1 3332, 30338, 1885, 1618, 1591; δH (270 MHz) 3.02 (2H, 2×2-H, 3J2,3 =8.4 Hz); 3.51 (2H, 2×3-H, 3J3,2 =8.6 Hz); 3.80 (1H, bs, N--H); 5.02 (2H, s, CH2Ph); 6.65 (2H, m, 4-H, 5-H); 6.80 (1H, m, 6-H); 7.33 (5H, m, Ph). δC (67.8 MHz) 30.3 (2-C); 47.62 (3-C); 70.1 (OCH2Ph); 110.8 (6-C); 117.5 (5-C); 118.9 (4-C); 130.4 (3a-C); 137.2 (7a-C); 140.9 (benzyl ipso-C); 144.4 (7-C). Remaining signals lie between 127.3-128.4 ppm; m/z 225.2 (17.24, M+), 134.1 (100), 116.1 (14.06), 91.1 (29.15).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
[Compound]
Name
light petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][CH:15]=[CH:14]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([BH3-])#N.[Na+].[OH-].[Na+]>C(O)(=O)C.C(OCC)(=O)C>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][CH2:15][CH2:14]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC=C2C=CNC12
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
light petroleum
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred below 20° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining an addition temperature of below 17° C
CUSTOM
Type
CUSTOM
Details
Resulting white suspension
CUSTOM
Type
CUSTOM
Details
quenched with water (300 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
gave a colourless oil which
STIRRING
Type
STIRRING
Details
stirred vigorously for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
the combined organic phases were washed with aqueous 2M NaOH(aq) (200 ml) brine (2×200 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
(Na2SO4) and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave the crude product as an oily white solid

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC=C2CCNC12
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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